molecular formula C13H14F3NO B3029604 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] CAS No. 721958-57-2

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

Cat. No.: B3029604
CAS No.: 721958-57-2
M. Wt: 257.25
InChI Key: OSRRDGIBGORFSM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] is a complex organic compound that features a spirocyclic structure, incorporating both benzofuran and piperidine rings. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-2H-benzofuran: Similar structure but lacks the piperidine ring.

    2H-spiro[benzofuran-3,4’-piperidine]: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the spirocyclic structure in 6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4’-piperidine] makes it unique. The trifluoromethyl group enhances its chemical stability and lipophilicity, while the spirocyclic structure contributes to its rigidity and unique three-dimensional shape, which can be crucial for its interaction with biological targets .

Properties

IUPAC Name

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRDGIBGORFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857357
Record name 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-57-2
Record name 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Reactant of Route 2
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Reactant of Route 3
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Reactant of Route 4
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Reactant of Route 5
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Reactant of Route 6
6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

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